molecular formula C16H25ClN2O2 B15242400 benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride CAS No. 1217786-42-9

benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride

Cat. No.: B15242400
CAS No.: 1217786-42-9
M. Wt: 312.83 g/mol
InChI Key: WFOXGHNWFNNHOO-RSAXXLAASA-N
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Description

Benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound’s structure includes a benzyl group, a butyl group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride typically involves the reaction of benzyl chloride with (2S)-2-butylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in anhydrous conditions.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Corresponding amine.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzylpiperazine: A piperazine derivative with stimulant properties.

    Butylpiperazine: Another piperazine derivative with different substituents.

    Benzyl (2S)-2-methylpiperazine-1-carboxylate: A similar compound with a methyl group instead of a butyl group.

Uniqueness

Benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride is unique due to its specific combination of benzyl and butyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other piperazine derivatives may not be as effective.

Properties

CAS No.

1217786-42-9

Molecular Formula

C16H25ClN2O2

Molecular Weight

312.83 g/mol

IUPAC Name

benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H24N2O2.ClH/c1-2-3-9-15-12-17-10-11-18(15)16(19)20-13-14-7-5-4-6-8-14;/h4-8,15,17H,2-3,9-13H2,1H3;1H/t15-;/m0./s1

InChI Key

WFOXGHNWFNNHOO-RSAXXLAASA-N

Isomeric SMILES

CCCC[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

CCCCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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